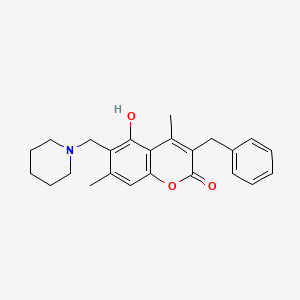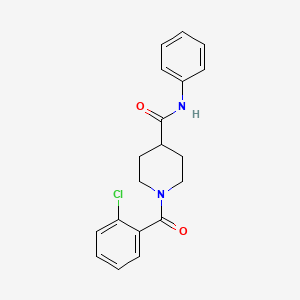![molecular formula C34H40N2O6S B11158996 N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11158996.png)
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves several steps. The general synthetic route includes the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the reaction of 7-hydroxy-4-methylcoumarin with appropriate alkylating agents under basic conditions.
Introduction of the Sulfamoyl Group: The diethylsulfamoyl group is introduced via sulfonation reactions using diethylamine and sulfur trioxide.
Coupling with the Phenyl Group: The phenyl group is introduced through a coupling reaction with the coumarin core, typically using palladium-catalyzed cross-coupling reactions.
Final Assembly: The final step involves the coupling of the hexyl group and the acetamide moiety to the coumarin core, often using esterification or amidation reactions.
Chemical Reactions Analysis
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups in the coumarin core, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its coumarin core.
Biological Research: It is used in studies investigating enzyme inhibition, particularly targeting bacterial DNA gyrase and topoisomerase.
Pharmacology: The compound is explored for its anti-inflammatory and antioxidant properties.
Industrial Applications: It is used in the development of new pharmaceuticals and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves several molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes like bacterial DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effects: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can be compared with other coumarin derivatives:
Warfarin: A well-known anticoagulant, warfarin has a simpler structure and is primarily used for its blood-thinning properties.
Dicoumarol: Another anticoagulant, dicoumarol is similar to warfarin but has different pharmacokinetic properties.
Fluorinated Coumarins: These compounds have enhanced antimicrobial and anti-inflammatory activities compared to non-fluorinated coumarins.
The uniqueness of this compound lies in its combined sulfamoyl and coumarin moieties, which confer a broad spectrum of biological activities .
Properties
Molecular Formula |
C34H40N2O6S |
|---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C34H40N2O6S/c1-5-8-9-11-16-26-19-29-28(25-14-12-10-13-15-25)21-34(38)42-31(29)22-30(26)41-23-33(37)35-27-18-17-24(4)32(20-27)43(39,40)36(6-2)7-3/h10,12-15,17-22H,5-9,11,16,23H2,1-4H3,(H,35,37) |
InChI Key |
XBLPUNBQEZJWTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N(CC)CC)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11158916.png)
![4-(4-methoxyphenyl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one](/img/structure/B11158922.png)
![N-(5-chloro-2-methylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11158923.png)

![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11158936.png)
![(2R)-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}(4-hydroxyphenyl)ethanoic acid](/img/structure/B11158956.png)

![methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11158971.png)
![7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11158984.png)
![3-[(2-methylpropanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11158989.png)
![6-chloro-4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B11159001.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B11159007.png)
![4-methyl-3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11159014.png)
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]dipropanoate](/img/structure/B11159015.png)
